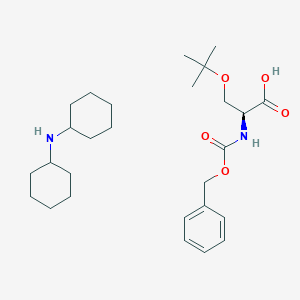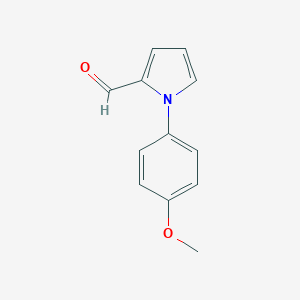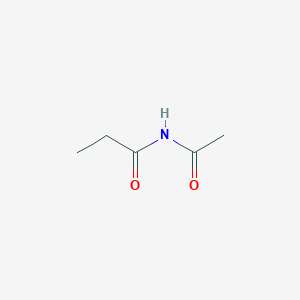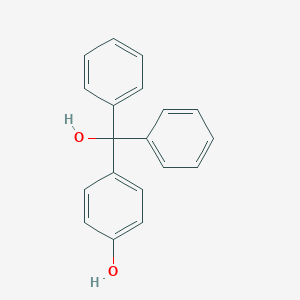
(4-Hydroxyphenyl)diphenylmethanol
Overview
Description
(4-Hydroxyphenyl)diphenylmethanol, also known as 4-HPDP, is a synthetic compound with a wide range of applications in scientific research. It has been studied for its biochemical and physiological effects, as well as its potential for use in various laboratory experiments.
Scientific Research Applications
(4-Hydroxyphenyl)diphenylmethanol undergoes dehydration to di-phenylquinomethane in both solution and solid states. The crystal structure of this compound and its related molecules have been studied for insights into hydrogen bonding and molecular arrangements (Lewis et al., 1976).
It has been used in the synthesis of polymers and resin materials. An improved synthesis method for (4-ethenylphenyl)diphenyl methanol was developed for preparing trityl functionalized polystyrene containing a flexible tetrahydrofuran cross-linker, suitable for solid-phase organic synthesis (Manzotti et al., 2000).
This compound is also used in the field of asymmetric synthesis and catalysis. A study on a 4-hydroxy-α,α-diphenyl-l-prolinol containing polymethacrylate evaluated its application as a catalyst in the asymmetric reduction of ketones (Thvedt et al., 2011).
The compound's reactivity and interactions in supercritical alcohols have been examined, highlighting its potential in chemical transformations and synthesis processes (Nakagawa et al., 2003).
Another study explored the mechanism of diphenylmethanol oxidation, a compound structurally related to this compound, providing insights into its chemical behavior and potential applications in various oxidative processes (Menachery et al., 2018).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound could have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, and could have effects on its localization or accumulation
properties
IUPAC Name |
4-[hydroxy(diphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRHBKKYVWAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294656 | |
| Record name | (4-Hydroxyphenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15658-11-4 | |
| Record name | 15658-11-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Hydroxyphenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Hydroxyphenyl)diphenylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the crystal structure of (4-hydroxyphenyl)diphenylmethanol influence its dehydration reaction?
A1: The crystal structure of this compound plays a crucial role in its solid-state dehydration to form diphenylquinomethane (fuchsone). While the related compound (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol exhibits a crystal structure with cross-linked double chains held by a "square" of four hydrogen-bonded hydroxyl groups [], this compound displays a slightly altered arrangement. This difference in arrangement limits the hydrogen bonding network to only three hydroxyl groups within a set of four molecules []. This subtle variation in crystal packing directly impacts the ease of dehydration in the solid state.
Q2: Are there any structural similarities between this compound and its derivative, (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol, despite the differences in their hydrogen bonding networks?
A2: Yes, despite the variation in hydrogen bonding patterns, the relative positions of four molecules in both this compound and (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol share some similarities []. This suggests that the overall molecular shape and packing arrangement retain some common features, even if specific intermolecular interactions are altered. Further investigation into these structural similarities can provide insights into the factors governing the crystal packing and solid-state reactivity of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





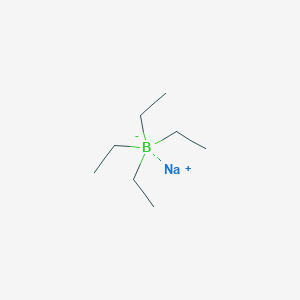
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)





